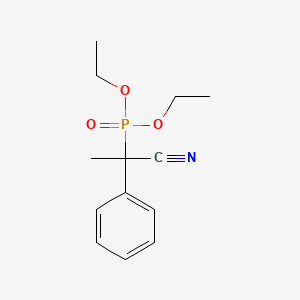
chlorozinc(1+);2H-pyridin-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);2H-pyridin-2-ide is a compound that combines a zinc ion with a pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-pyridin-2-ide typically involves the reaction of zinc chloride with 2H-pyridin-2-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce different zinc-pyridine complexes.
Applications De Recherche Scientifique
Chlorozinc(1+);2H-pyridin-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency or dysregulation.
Industry: It is used in various industrial processes, including catalysis and material science, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of chlorozinc(1+);2H-pyridin-2-ide involves its interaction with molecular targets, such as enzymes and receptors. The zinc ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The pyridine moiety can participate in various chemical reactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to chlorozinc(1+);2H-pyridin-2-ide include other zinc-pyridine complexes and derivatives, such as:
- Zinc chloride-pyridine complex
- Zinc acetate-pyridine complex
- Zinc bromide-pyridine complex
Uniqueness
This compound is unique due to its specific combination of zinc and pyridine, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
81745-83-7 |
|---|---|
Formule moléculaire |
C5H4ClNZn |
Poids moléculaire |
178.9 g/mol |
Nom IUPAC |
chlorozinc(1+);2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
STORJTFYFWTIFQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=N[C-]=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)


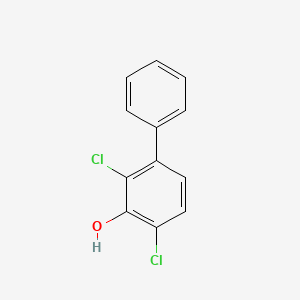

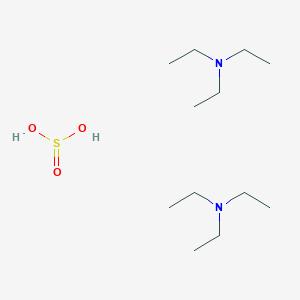
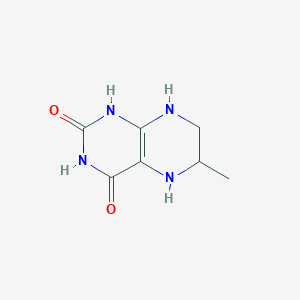
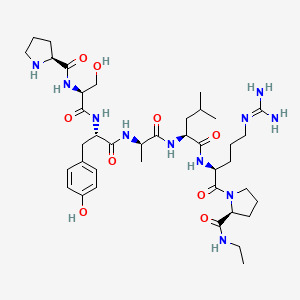
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)


